molecular formula C18H15FN2O2 B2875433 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide CAS No. 953010-63-4

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2875433
CAS No.: 953010-63-4
M. Wt: 310.328
InChI Key: VPQNLAQFFUFIIW-UHFFFAOYSA-N
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Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide is a compound that belongs to the class of isoxazole derivatives Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide typically involves the formation of the isoxazole ring followed by the introduction of the fluorophenyl and phenylacetamide groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride can yield 4-fluorophenyl isoxazole, which can then be further reacted with phenylacetic acid derivatives to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification using chromatographic techniques. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, resulting in derivatives with potentially different biological activities.

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate certain signaling pathways, such as the Wnt/β-catenin pathway, which plays a crucial role in cell development and proliferation . By activating or inhibiting these pathways, the compound can exert its biological effects, making it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide
  • N-((5-(4-bromophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide
  • N-((5-(4-methylphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide

Uniqueness

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide stands out due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. The fluorine atom’s electronegativity and size can affect the compound’s interaction with biological targets, potentially enhancing its efficacy and selectivity compared to similar compounds .

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-15-8-6-14(7-9-15)17-11-16(21-23-17)12-20-18(22)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQNLAQFFUFIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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